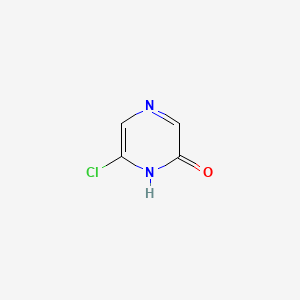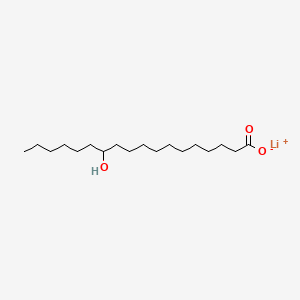
十二羟基硬脂酸锂
概述
描述
Lithium 12-hydroxystearate is a chemical compound classified as a lithium soap, which refers to salts of fatty acids. Its chemical formula is C₁₈H₃₅LiO₃, and it appears as a white solid. This compound is a key component in many lubricating greases due to its high oxidation stability and ability to perform at extreme temperatures .
科学研究应用
Lithium 12-hydroxystearate is widely used in various fields due to its unique properties:
Biology and Medicine: While its direct applications in biology and medicine are limited, its role in lubricants indirectly supports medical equipment and devices.
作用机制
Target of Action
Lithium 12-hydroxystearate, a chemical compound classified as a lithium soap, primarily targets the production of lubricating greases . In chemistry, “soap” refers to salts of fatty acids . Lithium 12-hydroxystearate is a key component of many lubricating greases .
Mode of Action
Lithium 12-hydroxystearate interacts with its targets by exhibiting high oxidation stability and a dropping point up to around 200 °C . This compound is used in the production of lithium greases, which are preferred for their water resistance, and their oxidative and mechanical stability .
Biochemical Pathways
The biochemical pathways affected by Lithium 12-hydroxystearate primarily involve the production of lubricating greases. The compound is used as a gelling agent or thickener in the production of these greases . It allows difficult grease formulations to be made in significantly less time, with fewer steps, less energy, and greater accuracy and consistency than the conventional in-situ grease method .
Result of Action
The result of Lithium 12-hydroxystearate’s action is the production of high-performance greases. These greases exhibit high oxidation stability and are resistant to water . They are used widely in motor vehicles, aircraft, and heavy machinery .
Action Environment
The action of Lithium 12-hydroxystearate can be influenced by environmental factors. For instance, the compound exhibits a high dropping point, making it suitable for use in high-temperature environments . Additionally, it is suitable for use with heat-sensitive base oils (such as soy, vegetable, or ester) and additives that may degrade or hydrolyze during conventional in-situ processing .
生化分析
Biochemical Properties
Lithium 12-hydroxystearate exhibits high oxidation stability . It is a lithium salt formed from the most efficiently packed aggregates, consistent with the compound’s relatively high melting temperature and the high frequency of hydroxyl hydrogen bonding in its aggregates .
Cellular Effects
It is known that lithium salts, including Lithium 12-hydroxystearate, are generally preferred for their water resistance, and their oxidative and mechanical stability .
Molecular Mechanism
It is known that lithium salts, including Lithium 12-hydroxystearate, form efficiently packed aggregates, which is consistent with the compound’s relatively high melting temperature and the high frequency of hydroxyl hydrogen bonding in its aggregates .
Temporal Effects in Laboratory Settings
Lithium 12-hydroxystearate exhibits high oxidation stability and a dropping point up to around 200 °C . Most greases used today in motor vehicles, aircraft, and heavy machinery contain lithium stearates, mainly Lithium 12-hydroxystearate .
Metabolic Pathways
It is known that to produce Lithium 12-hydroxystearate, lithium hydroxide and the fatty acid are combined in an aqueous medium .
Transport and Distribution
Lithium 12-hydroxystearate is usually dispersed in synthetic oils such as silicone oil and ester oil for applications . The synthetic oils are preferred for their greater stability and ability to perform at extreme temperatures .
Subcellular Localization
It is known that Lithium 12-hydroxystearate is a key component of many lubricating greases , suggesting that it may be found in areas where such greases are utilized.
准备方法
Synthetic Routes and Reaction Conditions: Lithium 12-hydroxystearate is synthesized by combining lithium hydroxide with 12-hydroxystearic acid in an aqueous medium. The process involves gradually adding dilute monohydrate lithium hydroxide to a dispersion of the fatty acid in water heated to slightly below boiling .
Industrial Production Methods: In industrial settings, the preparation method involves several steps:
- Heating 12-hydroxystearic acid to 90-100°C to obtain a solution.
- Preparing a lithium hydroxide solution with a concentration of 2.5%-10%.
- Adding the lithium hydroxide solution to the 12-hydroxystearic acid solution and maintaining the temperature above 90°C for neutralization reactions.
- Emulsifying the reaction mixture, followed by centrifugal dehydration.
- Drying the wet feed to obtain the final product .
化学反应分析
Types of Reactions: Lithium 12-hydroxystearate undergoes various chemical reactions, including:
Oxidation: Under ambient conditions, the compound can oxidize, leading to the formation of carboxylic acids.
Thermal Decomposition: In an inert atmosphere, it decomposes into oxalate before forming carbonate.
Common Reagents and Conditions:
Oxidation: Typically occurs under ambient conditions.
Thermal Decomposition: Requires an inert atmosphere to prevent further oxidation.
Major Products Formed:
Oxidation: Carboxylic acids.
Thermal Decomposition: Oxalates and carbonates.
相似化合物的比较
Lithium Stearate: Another lithium soap used in greases but with lower thermal stability compared to lithium 12-hydroxystearate.
Calcium Stearate: Used in greases but lacks the high-temperature performance of lithium-based soaps.
Sodium Stearate: Common in greases but less preferred due to lower oxidative stability.
Uniqueness: Lithium 12-hydroxystearate stands out due to its superior oxidative stability, high melting point, and ability to perform under extreme temperatures, making it the preferred choice for high-performance lubricating greases .
属性
CAS 编号 |
7620-77-1 |
|---|---|
分子式 |
C18H36LiO3 |
分子量 |
307.4 g/mol |
IUPAC 名称 |
lithium;12-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21); |
InChI 键 |
FNMGNZIEIFTAPZ-UHFFFAOYSA-N |
SMILES |
[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O |
规范 SMILES |
[Li].CCCCCCC(CCCCCCCCCCC(=O)O)O |
Key on ui other cas no. |
7620-77-1 |
物理描述 |
Liquid; OtherSolid; WetSolid, Liquid |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of lithium 12-hydroxystearate?
A1: Lithium 12-hydroxystearate is a lithium salt of 12-hydroxystearic acid. Its structure consists of a long hydrocarbon chain (C18) with a carboxylate group (-COO-) at one end and a hydroxyl group (-OH) attached to the 12th carbon atom. The lithium ion (Li+) interacts with the carboxylate group, forming the soap molecule.
Q2: How does lithium 12-hydroxystearate interact with base oil in grease formulations?
A2: Lithium 12-hydroxystearate molecules self-assemble into complex, three-dimensional networks within the base oil. [] These networks, often described as fibrous structures, trap the base oil and impart the characteristic semi-solid consistency to the grease. []
Q3: How does the structure of these fibers influence the grease properties?
A3: The size, shape, and arrangement of lithium 12-hydroxystearate fibers directly impact the grease's rheology, mechanical stability, and lubrication properties. [, , ] For instance, longer fibers contribute to higher viscosity and improved load-carrying capacity, while shorter fibers can enhance pumpability and low-temperature performance. []
Q4: How does the choice of base oil affect the properties of lithium 12-hydroxystearate greases?
A4: Base oil viscosity significantly influences the grease's rheology and mechanical stability. [, ] Greases formulated with lower viscosity base oils tend to exhibit higher viscoelasticity and mechanical stability. [] Additionally, the type of base oil, such as mineral oil, poly-α-olefin, or synthetic ester, can impact the thickener's interaction with the oil, ultimately affecting the grease's overall performance. [, ]
Q5: What are the common additives used in lithium 12-hydroxystearate greases and how do they influence performance?
A5: Additives play a crucial role in enhancing the performance and longevity of lithium 12-hydroxystearate greases. Common additives include antioxidants, anti-wear agents, extreme pressure additives, and corrosion inhibitors. [, , , ] For instance, antioxidants like arylamine and phenol derivatives improve the grease's resistance to oxidation, prolonging its service life. [] Similarly, anti-wear agents such as zinc dialkyldithiophosphate (ZDDP) and molybdenum disulfide (MoS2) form protective layers on the metal surfaces, reducing friction and wear. [, , ]
Q6: How does the manufacturing process affect the properties of lithium 12-hydroxystearate greases?
A6: The manufacturing process, including factors like mixing conditions, cooling rates, and shear history, significantly impacts the final grease properties. [, , , ] For instance, controlling the cooling rate during grease production can influence the size and shape of the soap fibers, ultimately affecting the grease's texture and rheology. [, , ]
Q7: What are the alternatives to lithium 12-hydroxystearate as a grease thickener?
A7: While lithium 12-hydroxystearate is widely used, alternatives include other metallic soaps like calcium 12-hydroxystearate, lithium stearate, and complex soaps formed by combining different fatty acids. [, , , , ] Additionally, non-soap thickeners like polyurea and bentonite clays are gaining popularity. [, ] The choice of thickener depends on the specific application requirements, such as temperature range, load capacity, and environmental considerations.
Q8: What techniques are employed to characterize the structure of lithium 12-hydroxystearate greases?
A8: Researchers utilize various techniques to analyze the complex structure of these greases. These include:
- Rheometry: This technique measures the grease's flow and deformation behavior under various conditions, providing insights into its viscoelastic properties, yield stress, and thixotropy. [, , , , , ]
- Microscopy: Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) allow for visualizing the grease's microstructure, revealing the size, shape, and arrangement of soap fibers. [, , , , ]
- Spectroscopy: Fourier transform infrared spectroscopy (FTIR) helps identify the functional groups present in the grease, providing information about the soap, base oil, and additives. [, , ]
- Thermal analysis: Techniques like differential scanning calorimetry (DSC) and TGA offer insights into the grease's thermal transitions, degradation behavior, and oxidative stability. [, , , ]
Q9: What are the environmental concerns related to lithium 12-hydroxystearate greases?
A9: While lithium 12-hydroxystearate greases offer excellent lubrication properties, their disposal raises environmental concerns due to the non-biodegradable nature of mineral oil-based greases. Research is ongoing to develop biodegradable alternatives using vegetable oils and other environmentally friendly materials. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
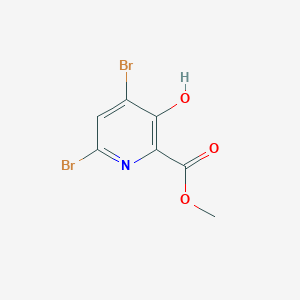

![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)
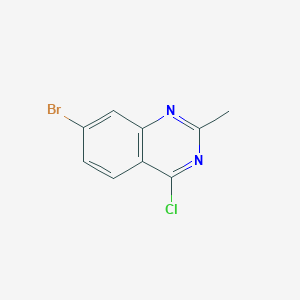
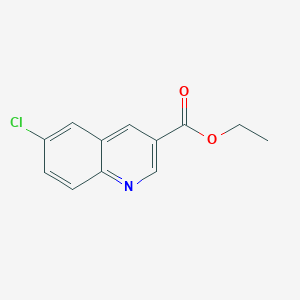
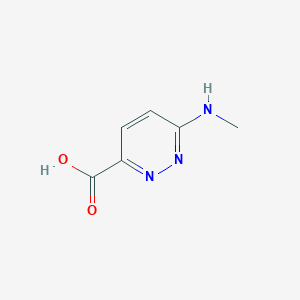

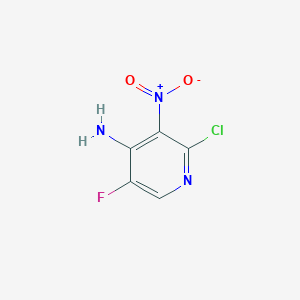
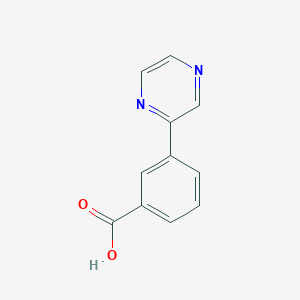
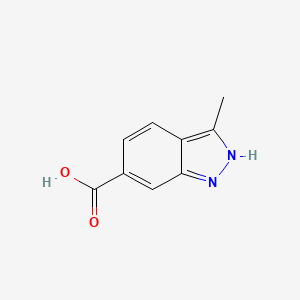
![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)
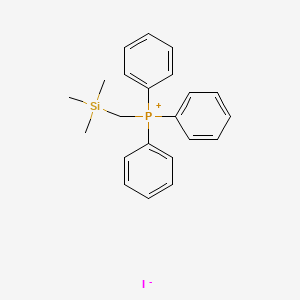
![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)
